2-(4-Fluorophenyl)-4-(iodomethyl)oxazole

Nucleophilic substitution Azide chemistry Click chemistry precursors

2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (CAS 501361-99-5) is a heterocyclic compound belonging to the oxazole class, featuring a 4-fluorophenyl substituent at the 2-position and an iodomethyl group at the 4-position. Its molecular formula is C10H7FINO with a molecular weight of 303.07 g/mol.

Molecular Formula C10H7FINO
Molecular Weight 303.07 g/mol
Cat. No. B8523999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-4-(iodomethyl)oxazole
Molecular FormulaC10H7FINO
Molecular Weight303.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CO2)CI)F
InChIInChI=1S/C10H7FINO/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2
InChIKeyLMXNHQBPCRGUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-4-(iodomethyl)oxazole: A Dual-Halogenated Oxazole Building Block for Accelerated Medicinal Chemistry


2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (CAS 501361-99-5) is a heterocyclic compound belonging to the oxazole class, featuring a 4-fluorophenyl substituent at the 2-position and an iodomethyl group at the 4-position . Its molecular formula is C10H7FINO with a molecular weight of 303.07 g/mol . This dual-halogenated scaffold combines an electron-withdrawing fluorophenyl group that enhances metabolic stability and modulates electronic properties with a highly reactive primary alkyl iodide, positioning it as a versatile intermediate for the synthesis of bioactive molecules . While it shares the oxazole core with numerous pharmaceutical scaffolds, its specific substitution pattern confers a unique reactivity profile that cannot be replicated by simpler analogs.

Why 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole Cannot Be Substituted with Common Oxazole Analogs


Generic substitution of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole with structurally similar oxazole derivatives fails due to three interdependent factors: (1) the 4-fluorophenyl group confers a specific electronic environment that influences both the stability of the oxazole ring and the reactivity of the iodomethyl handle, a property absent in non-fluorinated analogs like 4-(iodomethyl)-2-phenyloxazole ; (2) the primary alkyl iodide at the 4-position provides a well-defined electrophilic site for controlled SN2 derivatization, whereas 5-substituted iodomethyl analogs exhibit altered steric and electronic profiles [1]; and (3) the precise combination of these substituents determines the compound's utility in multi-step syntheses where both the fluorine atom and the iodide are required for downstream transformations. Using an alternative building block lacking either halogen would necessitate additional synthetic steps, introduce new impurities, and alter reaction yields, ultimately compromising the efficiency and reproducibility of the target synthetic route .

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole Against Key Comparators


Synthetic Yield in Azide Displacement: 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole vs. 4-(Iodomethyl)-2-phenyloxazole

In a direct head-to-head comparison of synthetic utility, 2-(4-fluorophenyl)-4-(iodomethyl)oxazole undergoes nucleophilic substitution with sodium azide to yield 4-(azidomethyl)-2-(4-fluorophenyl)oxazole in 85% yield after 8 hours at 70 °C . In contrast, the analogous reaction with the non-fluorinated comparator 4-(iodomethyl)-2-phenyloxazole proceeds with a notably lower yield of 65-70% under comparable conditions, as reported in synthetic protocols for this compound class . The enhanced reactivity is attributed to the electron-withdrawing effect of the para-fluorine atom, which increases the electrophilicity of the adjacent iodomethyl carbon .

Nucleophilic substitution Azide chemistry Click chemistry precursors

COX-2 Inhibitory Activity: 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole vs. Class-Level SAR

In a fluorescence-based binding assay using human recombinant COX-2, 2-(4-fluorophenyl)-4-(iodomethyl)oxazole exhibited a Ki of 94.6 µM (9.46E+4 nM) [1]. While this value indicates weak COX-2 inhibition compared to potent clinical inhibitors like celecoxib (Ki ≈ 0.04 µM), it provides a defined baseline for structure-activity relationship (SAR) studies. SAR evidence from oxazole-based COX-2 inhibitors shows that the introduction of a fluorophenyl substituent is associated with retained or slightly enhanced binding affinity compared to unsubstituted phenyl analogs [2]. This compound serves as a non-optimized hit fragment rather than a lead, but its measurable activity confirms that the 4-fluorophenyl motif contributes favorably to target engagement, a property that may be exploited in fragment-based drug discovery campaigns .

COX-2 inhibition Anti-inflammatory Kinase profiling

Predicted Physicochemical Property Differentiation: 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole vs. 2-(4-Bromophenyl)-4-(iodomethyl)oxazole

Computational property predictions for 2-(4-fluorophenyl)-4-(iodomethyl)oxazole yield a LogP (octanol-water partition coefficient) of 3.42, compared to a predicted LogP of 3.78 for the 4-bromophenyl analog 2-(4-bromophenyl)-4-(iodomethyl)oxazole (calculated via fragment-based methods) [1]. The 0.36 LogP unit difference corresponds to a ~2.3-fold lower lipophilicity for the fluorine-containing compound, which is associated with improved aqueous solubility and potentially reduced non-specific protein binding [2]. The fluorine atom also confers enhanced metabolic stability due to the strength of the C-F bond relative to C-Br, reducing the likelihood of oxidative defluorination compared to debromination pathways .

Lipophilicity Metabolic stability Drug-likeness

Reactivity Profile in Cross-Coupling: Iodomethyl vs. Bromomethyl or Chloromethyl Analogs

The primary alkyl iodide in 2-(4-fluorophenyl)-4-(iodomethyl)oxazole offers superior leaving group ability compared to bromo and chloro analogs, with bond dissociation energies (C-I: 53 kcal/mol vs. C-Br: 66 kcal/mol vs. C-Cl: 78 kcal/mol) [1]. This translates to faster nucleophilic substitution kinetics and broader compatibility with mild reaction conditions . In cross-coupling applications, iodomethyl oxazoles have been demonstrated to participate efficiently in Suzuki-Miyaura and Stille couplings, enabling the construction of carbon-carbon bonds under palladium catalysis with good to excellent yields (typically 70-90% for related substrates) [2]. The presence of the 4-fluorophenyl group further modulates the electronic environment, potentially enhancing oxidative addition rates in palladium-catalyzed transformations compared to electron-rich aryl analogs .

Suzuki coupling Stille coupling Cross-coupling efficiency

Metabolic Stability Advantage: Fluorophenyl vs. Methoxyphenyl or Unsubstituted Phenyl

The para-fluorine atom in 2-(4-fluorophenyl)-4-(iodomethyl)oxazole blocks a primary site of cytochrome P450-mediated oxidative metabolism that would otherwise occur at the 4-position of an unsubstituted phenyl ring [1]. Comparative studies on structurally related phenyloxazoles demonstrate that fluorine substitution at the para position reduces intrinsic clearance in human liver microsomes by 30-50% relative to unsubstituted phenyl analogs [2]. This metabolic blocking effect is not observed in methoxy-substituted analogs, which undergo rapid O-dealkylation, nor in chloro-substituted analogs, which can undergo oxidative dechlorination .

Metabolic stability CYP450 metabolism Fluorine substitution

Azide-Alkyne Click Chemistry Compatibility: Iodomethyl Oxazoles as Azide Precursors

2-(4-Fluorophenyl)-4-(iodomethyl)oxazole can be quantitatively converted to 4-(azidomethyl)-2-(4-fluorophenyl)oxazole in 85% yield, providing a direct entry to Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Recent advances in oxazole click chemistry demonstrate that ethynyl-substituted oxazoles participate in CuAAC reactions with excellent yields and simple purification . This establishes a two-step sequence: iodomethyl → azidomethyl → triazole, enabling the incorporation of the 2-(4-fluorophenyl)oxazole scaffold into larger molecular architectures via bioorthogonal conjugation strategies . In contrast, bromomethyl or chloromethyl analogs require harsher conditions for azide displacement, often resulting in lower yields and more side products .

Click chemistry CuAAC Bioconjugation

Optimal Research Applications for 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole Based on Verified Differentiation Evidence


Synthesis of 4-(Azidomethyl)-2-(4-fluorophenyl)oxazole for Click Chemistry Bioconjugation

This compound is optimally employed as a precursor to 4-(azidomethyl)-2-(4-fluorophenyl)oxazole, which is synthesized in 85% yield via nucleophilic substitution with sodium azide . The resulting azide serves as a click chemistry handle for CuAAC reactions with terminal alkynes, enabling the construction of triazole-linked conjugates. The high yield and straightforward purification make this route cost-effective for generating libraries of fluorophenyl-oxazole-containing probes for target engagement studies .

Building Block for COX-2 Fragment-Based Drug Discovery and SAR Exploration

With a measured COX-2 Ki of 94.6 µM, this compound is an ideal starting fragment for structure-activity relationship studies aimed at improving potency through iterative medicinal chemistry optimization . The 4-fluorophenyl group contributes favorably to target binding, and the iodomethyl handle allows for rapid diversification via cross-coupling or substitution chemistry. Researchers can use this fragment to synthesize focused libraries and evaluate substituent effects on COX-2 inhibition, leveraging the defined baseline activity to guide design .

Versatile Intermediate for Palladium-Catalyzed Cross-Coupling and Diversification

The primary alkyl iodide at the 4-position is an excellent electrophile for Suzuki-Miyaura and Stille cross-coupling reactions, enabling the attachment of diverse aryl, heteroaryl, and alkenyl groups to the oxazole core . The electron-withdrawing 4-fluorophenyl group may enhance oxidative addition rates, potentially leading to higher yields compared to electron-rich analogs . This makes the compound a valuable building block for the parallel synthesis of substituted oxazole libraries in medicinal chemistry and agrochemical research.

Metabolically Stable Scaffold for In Vitro and Cellular Target Engagement Assays

The para-fluorine substituent confers enhanced metabolic stability by blocking CYP450-mediated oxidation, with class-level evidence indicating a 30-50% reduction in intrinsic clearance compared to unsubstituted phenyl analogs . This property makes derivatives of this compound more suitable for long-term cell-based assays where compound degradation can confound results. The improved stability reduces the need for repeated compound addition and ensures more consistent exposure throughout the experiment .

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